molecular formula C22H23FN4O4 B2992113 (1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone CAS No. 1170650-66-4

(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2992113
CAS No.: 1170650-66-4
M. Wt: 426.448
InChI Key: MLOWJYLKRWKIFQ-UHFFFAOYSA-N
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Description

(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23FN4O4 and its molecular weight is 426.448. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Novel pyrazoline and isoxazole derivatives, including structures related to the compound , have been synthesized and evaluated for their biological activities. These compounds have shown significant anti-inflammatory and antibacterial activities, highlighting their potential in the development of new therapeutic agents. For instance, a study by Ravula et al. (2016) demonstrated the successful synthesis of novel pyrazoline derivatives with potent anti-inflammatory and antibacterial properties, emphasizing the environmental benefits and efficiency of microwave-assisted synthesis methods over conventional heating methods (Ravula et al., 2016).

Antimycobacterial Activity

Research into the development of new antimycobacterial agents has led to the synthesis of N-arylpiperazines containing an ethane-1,2-diyl connecting chain. These compounds have been designed and synthesized as part of an ongoing research program focused on discovering new antimycobacterial drugs, showing promise against various mycobacterium species (Goněc et al., 2017).

Corrosion Inhibition

The compound and its analogs have been investigated for their potential as corrosion inhibitors for mild steel in acidic media. A study by Singaravelu et al. (2022) explored the corrosion inhibition efficiency of synthesized compounds, finding significant protection against corrosion, suggesting applications in materials science and engineering (Singaravelu et al., 2022).

Antipsychotic Potential

Some derivatives of the compound have been evaluated as potential antipsychotic agents. Wise et al. (1987) synthesized and assessed a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, finding that certain derivatives reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors in vitro, suggesting a novel mechanism of action for antipsychotic drugs (Wise et al., 1987).

Antimigraine Drug Synthesis

The compound's framework has been utilized in the synthesis of antimigraine drugs. Narsaiah and Kumar (2010) reported a simple and efficient synthesis of lomerizine, an antimigraine drug, starting from bis(4-fluorophenyl)methanone, illustrating the compound's relevance in pharmaceutical manufacturing (Narsaiah & Kumar, 2010).

Properties

IUPAC Name

[4-[1-(4-fluorophenyl)-4-propoxypyrazole-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O4/c1-2-13-30-19-15-27(17-7-5-16(23)6-8-17)24-20(19)22(29)26-11-9-25(10-12-26)21(28)18-4-3-14-31-18/h3-8,14-15H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOWJYLKRWKIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.